molecular formula C25H20N4O4 B11378725 Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Cat. No.: B11378725
M. Wt: 440.4 g/mol
InChI Key: MJEASRWGDWRNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 880793-88-4) is a pyrrolo[3,4-c]pyrazole derivative featuring a benzoate ester core. Its molecular formula is C₂₅H₂₀N₄O₄ (molecular weight: 440.459 g/mol), with a pyridin-4-ylmethyl group at position 5 and a 2-hydroxyphenyl substituent at position 3 . The absence of defined stereocenters suggests a racemic mixture, which may influence its physicochemical and bioactive properties. Key structural motifs include:

  • A 2-hydroxyphenyl group, enhancing polarity and hydrogen-bond donor capacity.
  • A pyridin-4-ylmethyl substituent, enabling π-π stacking interactions.

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C25H20N4O4/c1-33-25(32)17-8-6-16(7-9-17)23-20-21(18-4-2-3-5-19(18)30)27-28-22(20)24(31)29(23)14-15-10-12-26-13-11-15/h2-13,23,30H,14H2,1H3,(H,27,28)

InChI Key

MJEASRWGDWRNOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate typically involves multiple steps. One common method includes the condensation of appropriate hydrazine derivatives with pyrazole intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is essential for modifying the compound’s polarity and bioavailability.

Reaction Conditions Product Application
1M NaOH, reflux, 6 hrs4-[3-(2-Hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acidIncreased solubility for in vitro assays

This transformation is reversible under esterification conditions (e.g., methanol/H+^+).

Hydroxyl Group Reactivity

The phenolic hydroxyl group participates in:

  • O-Glycosylation : Forms glycoside derivatives under Mitsunobu conditions (e.g., with D-glucose and DIAD/PPh3_3).

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3 to generate methoxy derivatives.

Reaction Reagents/Conditions Product Stability
O-GlycosylationD-glucose, DIAD, PPh3_3, THFStable at neutral pH
EtherificationCH3_3I, K2_2CO3_3, DMFHydrolytically stable

These modifications are used to enhance metabolic stability.

Pyridine Nitrogen Interactions

The pyridine moiety undergoes:

  • Protonation : Forms salts with strong acids (e.g., HCl), improving crystallinity.

  • Coordination Chemistry : Binds to transition metals (e.g., Pd, Pt) to form complexes with potential catalytic or therapeutic properties.

Reaction Type Example Product Use
ProtonationHCl in EtOHSalt for X-ray crystallography
Metal CoordinationPdCl2_2, DCMCatalytic intermediates

Coordination with Pd(II) has been explored for Suzuki-Miyaura coupling applications .

Pyrrolopyrazole Core Reactions

The tetrahydropyrrolo[3,4-c]pyrazole system exhibits:

  • Oxidation : Reacts with mCPBA to form N-oxide derivatives.

  • Ring-Opening : Undergoes cleavage under strong acidic conditions (e.g., H2_2SO4_4) to yield linear amines.

Reaction Conditions Outcome
OxidationmCPBA, DCMN-Oxide formation
Ring-Opening6M H2_2SO4_4, 100°CAmine intermediates

These reactions are pivotal for probing the scaffold’s stability in biological systems.

Nucleophilic Substitution

The pyrazole ring’s electron-deficient carbons participate in nucleophilic aromatic substitution (NAS) with amines or thiols:

Nucleophile Conditions Product
AnilineDMF, 120°C4-Aminophenyl derivative
ThiophenolK2_2CO3_3, DMSOThioether analog

Such derivatives have shown enhanced kinase inhibition in preliminary studies .

Reductive Transformations

Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridine ring to a piperidine system, altering lipophilicity and target affinity:

Substrate Conditions Product Bioactivity
Pyridine10% Pd/C, H2_2Improved blood-brain barrier penetration

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in the field of medicinal chemistry due to its potential therapeutic applications. Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate suggests that it may interact with biological targets involved in these disease processes.

Case Studies and Findings

  • Anticancer Activity : A study highlighted the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines (K562, MV4-11, MCF-7). The results indicated that certain modifications to the pyrazole core could enhance cytotoxicity against these cancer types .
  • Anti-inflammatory Properties : Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. The docking studies suggest that this compound may exhibit similar dual inhibition properties .

Synthesis and Functionalization

The synthesis of this compound involves several steps that include the formation of the tetrahydropyrrolo structure through cycloaddition reactions. Recent advancements in synthetic methodologies have emphasized the importance of regioselectivity and yield optimization when creating such complex molecules.

Synthetic Routes

The compound can be synthesized through:

  • Cycloaddition Reactions : Utilizing nitrile imines and chalcones to form pyrazole derivatives.
  • Oxidation Steps : Employing activated manganese dioxide for the oxidation of intermediates to achieve desired functional groups .

Biological Evaluation

Biological evaluations are crucial for determining the efficacy and safety profiles of new compounds. The biological activity of this compound is assessed through various in vitro assays.

Evaluation Techniques

  • Cell Viability Assays : To determine cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition Studies : To evaluate the compound's ability to inhibit COX and LOX activities.

Table: Comparative Biological Activities

Compound NameActivity TypeTargeted Cell LinesReference
Methyl 4-[3-(2-hydroxyphenyl)...Anticancer ActivityK562, MV4-11, MCF-7
Similar Pyrazole DerivativeAnti-inflammatoryVarious

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Core Structural Analog: Ethyl 4-[3-(4-Ethoxyphenyl)-6-Oxo-4-[4-(Propan-2-Yl)Phenyl]-4,6-Dihydropyrrolo[3,4-c]Pyrazol-5(1H)-Yl]Benzoate

Molecular Formula : C₃₁H₃₁N₃O₄ (509.61 g/mol)
Key Differences :

  • Substituents : Replaces the 2-hydroxyphenyl group with a 4-ethoxyphenyl moiety and introduces a 4-isopropylphenyl group at position 3.
  • Physicochemical Properties: Higher logP (6.996) compared to the target compound (estimated ~5–6), indicating greater lipophilicity due to ethoxy and isopropyl groups . Reduced hydrogen-bond donor capacity (1 vs. 2 in the target compound).

Halogenated Derivatives: Ethyl 4-[4-(2-Chlorophenyl)-3-(4-Methoxyphenyl)-6-Oxo-4,6-Dihydropyrrolo[3,4-c]Pyrazol-5(1H)-Yl]Benzoate

Molecular Formula : C₂₇H₂₂ClN₃O₄ (487.94 g/mol)
Key Differences :

  • Substituents : Incorporates a 2-chlorophenyl group at position 4 and a 4-methoxyphenyl group at position 3.
  • Electronic Effects : The electron-withdrawing chlorine atom may alter binding affinity in target proteins compared to the target compound’s hydroxyl group .
    Physicochemical Properties :
  • Lower molecular weight (487.94 vs. 440.459) but similar logP (~6.5–7.0).

Pyridazine-Based Analogs: I-6230 and I-6232

Examples :

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate Key Differences:
  • Core Structure : Replaces the pyrrolopyrazole core with a pyridazine ring , altering electron distribution and conformational flexibility .
  • Bioactivity : Pyridazine derivatives often exhibit kinase inhibition or antimicrobial activity, suggesting divergent therapeutic applications compared to the target compound.

Physicochemical and Bioactive Trends

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen-Bond Donors Polar Surface Area (Ų)
Target Compound 440.459 ~5–6 2 ~85–90
Ethyl 4-(4-Ethoxyphenyl) 509.61 6.996 1 67.404
Chlorophenyl Derivative 487.94 ~6.5–7 1 ~70–75

Structural Influences on Bioactivity

  • Hydroxyl vs. Alkoxy Groups : The 2-hydroxyphenyl group in the target compound enhances solubility and target engagement via hydrogen bonding, whereas ethoxy/methoxy groups favor lipophilicity and passive diffusion .
  • Pyridine vs. Pyridazine : The pyridin-4-ylmethyl group in the target compound may facilitate interactions with metalloenzymes, while pyridazine derivatives (e.g., I-6230) could target nucleotide-binding domains .

Research Implications

The lumping strategy (grouping compounds with shared cores but varied substituents) could streamline the study of these analogs. For instance, the target compound’s balance of hydrogen-bond donors (2) and moderate logP may optimize pharmacokinetics compared to overly lipophilic derivatives. Future studies should prioritize:

  • Stereochemical resolution to assess enantiomer-specific bioactivity.
  • In vitro assays comparing binding affinities against kinases or microbial targets.

Biological Activity

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors. The key steps often include the formation of the tetrahydropyrrolo-pyrazole ring system through cascade reactions involving azides and acrylates . The incorporation of various functional groups allows for the modulation of biological activity.

2.1 Antimicrobial Properties

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of naphthoquinones have shown efficacy against bacterial strains such as Mycobacterium tuberculosis and Pseudomonas aeruginosa . These findings suggest that this compound may also possess similar properties due to structural similarities.

2.2 Antitumor Activity

Compounds with a pyrazolo-pyridine core have been investigated for their antitumor effects. For example, certain derivatives have shown potent inhibition of cyclin-dependent kinases (CDK), which are critical in cell cycle regulation. A related compound exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 . Such findings highlight the potential of this compound in cancer therapeutics.

2.3 Neuroprotective Effects

The neuroprotective properties of compounds similar to this compound have been explored in various studies. These compounds can modulate oxidative stress pathways and exhibit anti-apoptotic effects by upregulating protective proteins like Bcl-2 while downregulating pro-apoptotic markers . This suggests a potential role in treating neurodegenerative diseases.

3. Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of pyrazolo-pyridine derivatives against clinical isolates. The results indicated that modifications in the molecular structure significantly enhanced antimicrobial efficacy compared to standard treatments .

Case Study 2: Antitumor Screening
In vitro studies on derivatives containing the pyrazolo-pyridine scaffold revealed promising results against several human cancer cell lines (HeLa and HCT116), showcasing significant antiproliferative effects .

4. Data Tables

PropertyValue
Molecular FormulaC23H22N4O3
Molecular Weight402.45 g/mol
IC50 (CDK2)0.36 µM
IC50 (CDK9)1.8 µM
Antimicrobial ActivityActive against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-4-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate?

  • Methodology : The compound’s pyrrolo[3,4-c]pyrazole core can be synthesized via cyclization of pyrazole-4-carbaldehyde derivatives with hydrazine hydrate under reflux conditions in ethanol, as demonstrated for analogous fused pyrazolo[3,4-c]pyrazoles . Optimization may involve adjusting reaction temperature (80–100°C) and stoichiometric ratios of hydrazine to aldehyde precursors. Palladium-catalyzed reductive cyclization methods, such as those using formic acid derivatives as CO surrogates, could also be explored for improved regioselectivity .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?

  • Methodology :

  • HPLC : Use a C18 column with a buffer solution (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm for purity assessment .
  • NMR/IR : 1H^1H-NMR in DMSO-d6d_6 can resolve aromatic protons and confirm substitution patterns (e.g., δ 6.80–6.88 ppm for pyridine protons). IR spectroscopy identifies carbonyl (1640–1680 cm1^{-1}) and hydroxyl (3200–3400 cm1^{-1}) stretches .

Q. How can researchers mitigate low yields during the final esterification step of the benzoate group?

  • Methodology : Employ Steglich esterification (DCC/DMAP) under anhydrous conditions to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify using column chromatography with gradient elution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the pyridinylmethyl group incorporation during cyclization?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states to evaluate steric and electronic effects. Experimental validation via substituent screening (e.g., replacing pyridinylmethyl with benzyl groups) may reveal steric hindrance at the 5-position of the pyrrolo[3,4-c]pyrazole core .

Q. How can structural modifications to the 2-hydroxyphenyl moiety alter the compound’s bioactivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the phenyl ring’s para-position via Ullmann coupling. Assess changes in binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers reconcile contradictory data on the stability of the 6-oxo group under acidic conditions?

  • Methodology : Perform controlled stability studies in varying pH buffers (pH 2–7) at 37°C. Monitor degradation via LC-MS and compare with computational predictions of hydrolysis pathways using software like Gaussian .

Q. What catalytic systems improve enantioselectivity in asymmetric syntheses of related pyrrolo[3,4-c]pyrazole derivatives?

  • Methodology : Chiral phosphine ligands (e.g., BINAP) paired with palladium catalysts can induce asymmetry during cyclization. Optimize solvent polarity (e.g., toluene vs. DMF) and reaction time to enhance enantiomeric excess (ee) .

Q. Which in silico models predict the compound’s pharmacokinetic properties, such as logP or CYP450 interactions?

  • Methodology : Use QSAR models in software like Schrödinger’s QikProp or SwissADME. Validate predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.